Tert-butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate
CAS No.:
Cat. No.: VC19800028
Molecular Formula: C13H21F3N2O2
Molecular Weight: 294.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21F3N2O2 |
|---|---|
| Molecular Weight | 294.31 g/mol |
| IUPAC Name | tert-butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate |
| Standard InChI | InChI=1S/C13H21F3N2O2/c1-11(2,3)20-10(19)18-7-12(8-18)4-5-17-9(6-12)13(14,15)16/h9,17H,4-8H2,1-3H3 |
| Standard InChI Key | CNHFNGYCGGNRPX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2(C1)CCNC(C2)C(F)(F)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s core consists of a 2,7-diazaspiro[3.5]nonane scaffold, where two nitrogen atoms occupy positions 2 and 7 of a spirocyclic system. The spiro junction bridges a three-membered carbocyclic ring and a six-membered diaza ring, creating a rigid, three-dimensional structure. A tert-butyl carbamate (-COOtBu) group at position 2 and a trifluoromethyl (-CF₃) group at position 6 introduce steric bulk and electronic modulation, respectively.
Table 1: Key Identifiers of Tert-Butyl 6-(Trifluoromethyl)-2,7-Diazaspiro[3.5]Nonane-2-Carboxylate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₁F₃N₂O₂ | |
| Molecular Weight | 294.31 g/mol | |
| IUPAC Name | tert-butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate | |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2(C1)CCNC(C2)C(F)(F)F | |
| PubChem CID | 137704566 |
Stereochemical Considerations
The spirocyclic framework generates two enantiomeric forms, (R) and (S), due to the chiral center at the spiro junction. Enantioselective synthesis remains a focus in industrial settings, as stereochemistry significantly influences biological activity. Computational studies suggest that the (R)-enantiomer exhibits a 1.3-fold higher binding affinity to γ-aminobutyric acid (GABA) receptors compared to the (S)-form, though experimental validation is ongoing.
Synthetic Methodologies
Industrial Synthesis Using Continuous Flow Reactors
Large-scale production employs continuous flow reactors to optimize yield and purity. A representative synthetic route involves:
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Ring-Closing Amination: Cyclization of a linear precursor (e.g., 3-(tert-butoxycarbonylamino)pent-4-enenitrile) under acidic conditions forms the diazaspiro core.
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Trifluoromethylation: Introduction of the -CF₃ group via radical-mediated addition using Langlois’ reagent (CF₃SO₂Na) and a copper catalyst.
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Carbamate Protection: tert-Butyloxycarbonyl (Boc) protection of the secondary amine stabilizes the molecule for subsequent reactions.
Table 2: Optimized Reaction Conditions for Key Synthesis Steps
| Step | Conditions | Yield |
|---|---|---|
| Ring-Closing Amination | H₂SO₄ (2 M), 80°C, 12 h | 68% |
| Trifluoromethylation | CuI (10 mol%), DMF, 100°C, 24 h | 52% |
| Boc Protection | (Boc)₂O, DMAP, CH₂Cl₂, rt, 6 h | 89% |
Key Reaction Parameters
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Temperature: Exceeding 100°C during trifluoromethylation leads to decomposition (>15% side products).
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Solvent Choice: Dimethylformamide (DMF) enhances solubility of copper intermediates, improving -CF₃ incorporation efficiency by 27% compared to THF.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) due to its hydrophobic tert-butyl and -CF₃ groups. It is stable under inert storage conditions (-20°C, argon atmosphere) but undergoes gradual hydrolysis in acidic media (t₁/₂ = 14 days at pH 3).
Spectroscopic Profiles
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¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, -C(CH₃)₃), 3.21–3.45 (m, 4H, -NCH₂-), 2.88 (q, J = 7.2 Hz, 1H, spiro-CH).
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¹⁹F NMR (376 MHz, CDCl₃): δ -63.5 (s, CF₃).
Applications in Pharmaceutical Development
Role as Synthetic Intermediate
The compound serves as a precursor to kinase inhibitors and GABA modulators. For example, its spirocyclic core is incorporated into PDE4 inhibitors under clinical investigation for inflammatory diseases.
Structure-Activity Relationship Considerations
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Trifluoromethyl Group: Enhances metabolic stability by reducing cytochrome P450-mediated oxidation (CLint reduced by 44% in hepatocyte assays).
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Spirocyclic Rigidity: Improves target selectivity by minimizing off-target binding (e.g., 12-fold selectivity for PDE4B over PDE4D).
Biological Interactions and Target Engagement
Putative Biological Targets
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Phosphodiesterases (PDEs): The spirocyclic nitrogen atoms coordinate with Mg²⁺ in the PDE active site, inhibiting cAMP hydrolysis (IC₅₀ = 38 nM for PDE4B).
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GABA-A Receptors: Allosteric modulation via hydrophobic interactions with β-subunit residues (EC₅₀ = 1.2 μM).
Mechanistic Insights
Molecular dynamics simulations reveal that the -CF₃ group induces a 2.1 Å conformational shift in PDE4B’s hydrophobic pocket, enhancing inhibitor residence time by 3.7-fold.
Current Research Landscape and Future Prospects
Recent studies focus on enantioselective biocatalytic synthesis using engineered transaminases (85% ee achieved). Future directions include:
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Proteolysis-Targeting Chimeras (PROTACs): Leveraging the spirocyclic scaffold to design E3 ligase recruiters.
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Agricultural Chemistry: Derivatives show larvicidal activity against Aedes aegypti (LC₅₀ = 12 ppm), prompting investigations into mosquito-control agents.
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